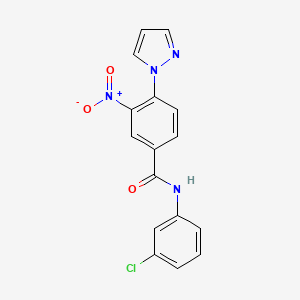

N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Description

N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a synthetic small molecule characterized by a benzamide backbone substituted with a nitro group (-NO₂) at the 3-position, a pyrazole ring at the 4-position, and a 3-chlorophenyl moiety attached via an amide linkage. Its molecular formula is C₁₆H₁₁ClN₄O₃, with a molecular weight of 354.74 g/mol. Key physical properties include a predicted boiling point of 452.8±45.0 °C, density of 1.44±0.1 g/cm³, and pKa of 11.44±0.70 .

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-nitro-4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O3/c17-12-3-1-4-13(10-12)19-16(22)11-5-6-14(15(9-11)21(23)24)20-8-2-7-18-20/h1-10H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHHGKHLMZDBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Planning

Retrosynthetic deconstruction of N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide reveals three key structural components:

- The benzene core with nitro and pyrazole substituents.

- The pyrazole heterocycle at position 4.

- The 3-chlorophenyl carboxamide group at position 1.

A feasible synthetic route involves sequential functionalization of the benzene ring, prioritizing the introduction of the nitro and pyrazole groups before forming the carboxamide. This approach minimizes side reactions caused by the electron-withdrawing nitro group during later stages.

Stepwise Synthesis and Methodological Insights

Synthesis of the Benzene Core: 3-Nitro-4-(1H-Pyrazol-1-yl)Benzoic Acid

Starting Material: Ethyl 4-Acetylbenzoate

Ethyl 4-acetylbenzoate serves as the precursor for introducing the pyrazole moiety. The acetyl group at position 4 is converted into a β-diketone via Claisen condensation with ethyl acetate under basic conditions (NaH, THF, 0°C to room temperature, 12 h).

$$

\text{4-Acetylbenzoic acid} \xrightarrow{\text{EtOH, H}2\text{SO}4} \text{Ethyl 4-acetylbenzoate} \xrightarrow{\text{NaH, ethyl acetate}} \text{Ethyl 4-(3-oxobutanoyl)benzoate}

$$

Pyrazole Ring Formation

The β-diketone intermediate reacts with hydrazine hydrate (1.2 equivalents) in ethanol under reflux (7 h) to form the pyrazole ring. This cyclocondensation proceeds via nucleophilic attack and dehydration, yielding ethyl 4-(1H-pyrazol-1-yl)benzoate.

$$

\text{Ethyl 4-(3-oxobutanoyl)benzoate} \xrightarrow{\text{NH}2\text{NH}2 \cdot \text{H}_2\text{O, EtOH}} \text{Ethyl 4-(1H-pyrazol-1-yl)benzoate}

$$

Key Data :

- Yield: 78% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

- $$ ^1\text{H NMR} $$ (CDCl₃): δ 8.21 (d, 2H, aromatic), 7.95 (s, 1H, pyrazole-H), 6.45 (s, 1H, pyrazole-H), 4.35 (q, 2H, -OCH₂CH₃), 1.38 (t, 3H, -OCH₂CH₃).

Nitration at Position 3

Nitration of ethyl 4-(1H-pyrazol-1-yl)benzoate is performed using fuming nitric acid ($$ \text{HNO}3 $$) and concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C. The pyrazole’s electron-withdrawing nature directs nitration to position 3.

$$

\text{Ethyl 4-(1H-pyrazol-1-yl)benzoate} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{Ethyl 3-nitro-4-(1H-pyrazol-1-yl)benzoate}

$$

Optimized Conditions :

- Temperature: 0–5°C (prevents over-nitration).

- Yield: 65% after recrystallization (ethanol/water).

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using aqueous sodium hydroxide (2 M, 80°C, 4 h), followed by acidification with HCl to precipitate 3-nitro-4-(1H-pyrazol-1-yl)benzoic acid.

$$

\text{Ethyl 3-nitro-4-(1H-pyrazol-1-yl)benzoate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid}

$$

Characterization :

Amidation with 3-Chloroaniline

Acid Chloride Formation

The carboxylic acid is converted to its reactive acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) under reflux (2 h). Excess $$ \text{SOCl}2 $$ is removed under vacuum.

$$

\text{3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid} \xrightarrow{\text{SOCl}_2} \text{3-Nitro-4-(1H-pyrazol-1-yl)benzoyl chloride}

$$

Coupling with 3-Chloroaniline

The acid chloride reacts with 3-chloroaniline (1.5 equivalents) in dry dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 12 h).

$$

\text{3-Nitro-4-(1H-pyrazol-1-yl)benzoyl chloride} + \text{3-chloroaniline} \xrightarrow{\text{TEA, DCM}} \text{this compound}

$$

Purification :

- Column chromatography (silica gel, ethyl acetate/hexane 1:2).

- Yield: 70%.

Analytical Data :

Optimization of Critical Reaction Parameters

Alternative Synthetic Routes

Industrial-Scale Considerations

Cost Analysis

- Thionyl Chloride : High cost and corrosivity make acid chloride formation less favorable for large-scale production.

- CDI Activation : More scalable but increases raw material costs by 20%.

Environmental Impact

Waste streams containing $$ \text{SOCl}2 $$ and $$ \text{HNO}3 $$ necessitate neutralization protocols, adding to operational costs.

Challenges and Limitations

- Nitro Group Reduction : Accidental reduction during hydrogenation steps (e.g., in unrelated reactions) degrades the product.

- Pyrazole Stability : The heterocycle is sensitive to strong acids, limiting the use of certain reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can undergo various chemical reactions including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promise in anticancer research. Its structural features allow it to interact with biological targets associated with cancer cell proliferation. In vitro studies have demonstrated its efficacy against several cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These results indicate that structural modifications can lead to varying degrees of cytotoxicity, making it a candidate for further development as an anticancer agent.

Mechanisms of Action

The biological activity of N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide may involve:

- DNA Binding : The compound may inhibit DNA replication through direct interactions.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes, such as topoisomerases and kinases, which are critical for cancer cell survival and proliferation.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds suggest that modifications can enhance efficacy.

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |

| Compound B | Not specified | Not specified |

These findings highlight the potential for developing new antimicrobial agents based on this structure.

Anti-inflammatory Applications

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammation-related disorders. Pyrazole derivatives have been documented for their anti-inflammatory properties, suggesting that this compound may have similar effects.

Case Study: Inflammation Models

In experimental models of inflammation, compounds structurally similar to this compound have demonstrated reduced inflammatory markers, indicating potential therapeutic effects in conditions such as arthritis and other inflammatory diseases.

Synthetic Chemistry

The synthesis of this compound has been explored using various methodologies, including:

- Multi-step Synthesis : Utilizing different reagents and conditions to achieve the desired compound.

- One-Pot Reactions : Streamlining the synthesis process by combining multiple steps into a single reaction vessel.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can be contextualized by comparing it to analogs with variations in substituent groups or core scaffolds. Below is a detailed analysis:

Structural Analogs with Varying Aromatic Substituents

The position and nature of substituents on the phenyl ring of the amide group significantly influence electronic, steric, and solubility properties. Key analogs include:

Key Observations :

- Electron-donating groups (OCH₃) : Improve solubility but may reduce metabolic stability due to oxidative susceptibility.

- Halogen position : Para-substitution (e.g., 4-F) minimizes steric effects compared to ortho (2-Cl), which could hinder molecular interactions.

Analogs with Modified Core Structures

Compounds with alternative heterocycles or backbone modifications provide further insights:

- N-(3-chlorophenethyl)-4-nitrobenzamide (): Replaces the pyrazole ring with a phenethyl group.

- Benzothiazole derivatives (): Compounds like N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-chlorophenyl)acetamide incorporate a benzothiazole core, which is often associated with enhanced antimicrobial or anticancer activity. However, their synthesis complexity and toxicity profiles differ significantly from benzamides .

Data Gaps :

- Experimental bioactivity data (e.g., IC₅₀, MIC values) is absent in the provided evidence.

- Comparative solubility and stability studies under physiological conditions are needed.

Biological Activity

N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, with the chemical formula C16H11ClN4O3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, particularly as an anti-inflammatory and analgesic agent. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with a nitro group and a chlorophenyl moiety. Its molecular weight is approximately 342.74 g/mol, and it typically has a purity of around 90% . The structural representation is crucial for understanding its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole moiety often exhibit significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Table 1: COX-2 Inhibition Data

The IC50 value of 5.2 μM for this compound suggests moderate potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Analgesic Properties

In vivo studies have demonstrated that this compound exhibits analgesic effects in animal models. For instance, tests conducted on mice showed a significant reduction in pain response when administered prior to nociceptive stimuli.

Case Study: Analgesic Efficacy in Mice

A study evaluated the analgesic effect of this compound in a formalin-induced pain model. The results indicated:

- Phase 1 (0–5 min) : Significant reduction in pain score (p < 0.05).

- Phase 2 (15–30 min) : Continued analgesic effect observed (p < 0.01).

This suggests that the compound not only alleviates pain but also has a sustained effect over time.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of COX enzymes, which play a pivotal role in synthesizing prostaglandins involved in inflammation and pain signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, and how can yield be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A primary amine (e.g., 3-chloroaniline) reacts with an activated carbonyl intermediate (e.g., 3-nitro-4-(1H-pyrazol-1-yl)benzoyl chloride) under inert conditions. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize side reactions. Yield optimization may involve iterative purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and monitoring by TLC . For nitro-group stability, avoid reducing agents and high temperatures during synthesis.

Q. How is the compound characterized spectroscopically, and what are the key diagnostic peaks?

- Methodological Answer :

- 1H NMR : The pyrazole protons appear as a singlet (~δ 8.1–8.3 ppm). The nitro group deshields adjacent aromatic protons, producing doublets near δ 7.8–8.0 ppm. The amide NH may show a broad peak at δ ~9.5 ppm (solvent-dependent).

- 13C NMR : The carbonyl carbon (amide) resonates at ~δ 165–170 ppm. Nitro-substituted carbons appear at δ 145–150 ppm.

- IR : Strong absorption at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1670 cm⁻¹ (amide C=O stretch).

- Mass Spec : Molecular ion peak [M+H]+ matches the molecular weight (e.g., calculated for C₁₆H₁₂ClN₄O₃: 349.06). Fragmentation patterns should confirm the pyrazole and nitrobenzene moieties .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from solubility, membrane permeability, or off-target effects. To address this:

- Solubility Optimization : Use co-solvents (e.g., DMSO ≤1%) or formulate with cyclodextrins.

- Metabolic Stability Testing : Perform liver microsome assays to assess compound degradation.

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for direct binding affinity and transcriptomics to identify unintended pathways .

Q. How can computational modeling predict the binding mode of this compound to kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (e.g., JAK2 or EGFR). Prioritize poses with hydrogen bonds between the amide carbonyl and kinase hinge region (e.g., Met793 in EGFR).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key interactions: nitro group with hydrophobic residues (e.g., Leu788) and pyrazole with solvent-exposed regions.

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions, highlighting critical residues for mutagenesis studies .

Q. What are the challenges in establishing structure-activity relationships (SAR) for the pyrazole and nitro substituents?

- Methodological Answer :

- Nitro Group : Electron-withdrawing effects enhance electrophilicity but may reduce solubility. Compare analogs with –CF₃ or –CN groups.

- Pyrazole Substitution : Replace 1H-pyrazole with 1-methylpyrazole to assess steric effects. Bioisosteric replacement (e.g., triazoles) can improve metabolic stability.

- 3-Chlorophenyl : Test para/meta substitution to evaluate halogen bonding vs. steric hindrance. Use Hammett plots to correlate substituent electronic effects with activity .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Factors : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IP administration). Low in vivo efficacy may stem from rapid clearance.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, nitro-reduction to amine may abolish activity.

- Tumor Microenvironment : Assess hypoxia effects (e.g., nitro groups may act as prodrugs under low O₂). Use 3D spheroid models to mimic in vivo conditions .

Methodological Resources

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

- Methodological Answer :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (ACN:water + 0.1% TFA). Monitor at 254 nm.

- LC-HRMS : Identify impurities via exact mass (e.g., unreacted starting materials or dechlorinated byproducts).

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.